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Cecropin-A2

Cat. No.: B1577556
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Description

Significance of Antimicrobial Peptides in Innate Immunity

Antimicrobial peptides are crucial components of the innate immune response, offering immediate and non-specific protection against a broad spectrum of pathogens, including bacteria, fungi, and viruses. spandidos-publications.comfrontiersin.org Their primary function is to directly kill invading microbes, often by disrupting their cellular membranes. weizmann.ac.il This rapid action provides a critical first defense before the adaptive immune system is activated. spandidos-publications.com Beyond their direct antimicrobial activity, many AMPs also possess immunomodulatory functions, influencing processes like inflammation and wound healing. frontiersin.orgmdpi.com The continued efficacy of AMPs over evolutionary time, without widespread microbial resistance, underscores their importance and has made them a significant area of scientific investigation for the development of new therapeutic agents. tandfonline.com

Overview of Cecropin (B1577577) Family Origin and Diversity

The cecropins are a prominent and well-studied family of α-helical AMPs. mdpi.com They are characterized by their potent lytic activity, particularly against Gram-negative bacteria. mdpi.complos.org The family includes several members, such as Cecropin A, B, and D, which exhibit variations in their amino acid sequences and antimicrobial spectra. diva-portal.orgmdpi.com

The first members of the cecropin family were discovered and isolated from the hemolymph of the giant silk moth, Hyalophora cecropia, in the early 1980s. mdpi.comgoogle.comacademicjournals.org This seminal work marked a significant milestone in the study of insect immunity and was the first characterization of a major group of α-helical AMPs. mdpi.comunl.pt Following their initial discovery, cecropins and cecropin-like peptides have been identified in a wide range of other insect species across various orders, including Lepidoptera, Diptera, and Coleoptera. nih.govroyalsocietypublishing.org These discoveries have highlighted the diversity within the cecropin family, with different insects producing unique variants of these peptides. nih.gov

The production of cecropins is a direct result of gene activation in response to infection. encyclopedia.pub In Hyalophora cecropia, the genes encoding for cecropins A, B, and D are located in a cluster on the chromosome. nih.gov The expression of these genes is inducible, meaning their transcription is significantly upregulated following exposure to bacteria or their components. nih.govnih.gov Studies have shown that the genes for different cecropins can be expressed at different times and levels following an immune challenge. For instance, in H. cecropia, the expression of genes for cecropins A and B is rapid, while the expression of the cecropin D gene is delayed. nih.gov The genetic basis for this differential expression is a key area of research in understanding the nuanced immune responses of insects. The evolution of the cecropin family is thought to have occurred through gene duplication and subsequent divergence, leading to the variety of cecropin peptides observed today. mdpi.commalariaworld.org

Cecropin-A2 as a Model Antimicrobial Peptide for Academic Inquiry

This compound, a specific variant of Cecropin A, has emerged as a valuable tool for scientific research. nih.gov Its well-defined structure and potent antimicrobial activity make it an ideal model for studying the mechanisms of action of α-helical AMPs. nih.goveurogentec.com Researchers utilize this compound to investigate peptide-membrane interactions, the formation of pores in bacterial cell walls, and the structural features that contribute to antimicrobial efficacy. nih.govfrontiersin.org Its activity against a range of bacterial pathogens, including multidrug-resistant strains, further enhances its relevance in academic studies aimed at developing novel antimicrobial strategies. nih.gov

Properties

bioactivity

Antibacterial

sequence

GGLKKFGKKLEGVGKRVFKASEKALPVAVGIKALG

Origin of Product

United States

Molecular Structure and Conformation of Cecropin A2

Primary Amino Acid Sequence Analysis

Cecropin-A2 is a linear, cationic peptide composed of 36 amino acids. novoprolabs.comnih.gov Its primary sequence is crucial for its function, dictating its physicochemical properties and subsequent folding into a bioactive conformation. The specific arrangement of amino acids, rich in cationic and hydrophobic residues, is a hallmark of the cecropin (B1577577) family of antimicrobial peptides. nih.gov

The amino acid sequence of this compound, as determined from various sources, is presented below. This sequence reveals a strategic distribution of charged and nonpolar residues, which is fundamental to its amphipathic nature.

PropertyValue
Sequence (Three-Letter Code) H-Gly-Gly-Leu-Lys-Lys-Phe-Gly-Lys-Lys-Leu-Glu-Gly-Val-Gly-Lys-Arg-Val-Phe-Lys-Ala-Ser-Glu-Lys-Ala-Leu-Pro-Val-Ala-Val-Gly-Ile-Lys-Ala-Leu-Gly-Lys-OH
Sequence (One-Letter Code) GGLKKFGKKLEGVGKRVFKASEKALPVAVGIKALGK
Length (Amino Acids) 36
Molecular Formula C172H298N48O42
Molecular Weight 3710.4 Da
Theoretical Isoelectric Point (pI) 11.04
Source Synthetic, originally found in the forest day mosquito (Aedes albopictus)

Secondary and Tertiary Structural Elucidation

The biological activity of this compound is intrinsically linked to its three-dimensional structure, which it adopts in specific environments, particularly in the presence of microbial membranes. acs.org In aqueous solutions, cecropins typically exist in a random coil conformation. acs.orgmdpi.com However, upon encountering a membrane-mimicking environment, they undergo a significant conformational change, folding into a well-defined structure. acs.org

Alpha-Helical Propensities and Amphipathicity

A defining feature of this compound and other cecropins is their propensity to form α-helical structures. acs.orgnih.gov This folding is not uniform along the entire peptide chain but is concentrated in distinct domains. The resulting α-helices are amphipathic, meaning they possess both a hydrophobic and a hydrophilic face. nthu.edu.twresearchgate.net This dual nature is critical for their interaction with and disruption of bacterial membranes. The hydrophobic residues insert into the lipid core of the membrane, while the cationic (hydrophilic) residues interact with the negatively charged components of the bacterial membrane surface. nih.gov

Influence of Environmental Factors on Conformation

The conformation of this compound is highly sensitive to its surrounding environment. Factors such as the solvent and pH play a pivotal role in its structural integrity and, consequently, its activity.

In a purely aqueous buffer, cecropins generally exhibit a random coil structure, as demonstrated by circular dichroism (CD) spectroscopy. acs.org However, in the presence of membrane-mimicking environments, such as solutions containing sodium dodecyl sulfate (B86663) (SDS) micelles or trifluoroethanol (TFE), they transition to a predominantly α-helical conformation. acs.org SDS, being negatively charged, mimics the lipid composition of bacterial membranes. acs.org Studies on cecropin B have shown that the helical structure is maximized between pH 7.0 and 8.0 and is maintained up to pH 12.0. nthu.edu.tw Below neutral pH, the helical content can decrease, with the peptide adopting a more random conformation at acidic pH levels. nthu.edu.tw

Computational Modeling and Structural Prediction Methodologies

Computational approaches are invaluable tools for elucidating the structure of peptides like this compound. Methods such as the I-TASSER structure prediction server have been used to model the three-dimensional structure of cecropins. acs.org These models often predict a structure with a significant helical region, consistent with experimental data. acs.org

Helical wheel diagrams are another computational tool used to visualize the amphipathic nature of α-helices. nih.govresearchgate.net These diagrams project the amino acid sequence onto a spiral, clearly demarcating the hydrophobic and hydrophilic faces of the helix. nih.govresearchgate.net Furthermore, molecular dynamics simulations can provide insights into the stability and dynamics of the peptide structure in different environments, such as in the presence of a lipid bilayer. researchgate.net These computational studies complement experimental techniques like NMR and CD spectroscopy, providing a more complete picture of the structural biology of this compound. nthu.edu.twrcsb.org

Mechanism of Action Studies

Interactions with Microbial Membranes

Cecropin-A2, like many cationic antimicrobial peptides, initiates its attack at the microbial cell surface. Its effectiveness, particularly against Gram-negative bacteria, is largely attributed to its ability to interact with and breach the complex membrane structures that protect these organisms.

A critical initial step in the mechanism of this compound against Gram-negative bacteria is its high-affinity binding to lipopolysaccharides (LPS), the major constituent of the outer membrane. nih.govasm.org This interaction is a key determinant of the peptide's specificity and potency.

Research has shown that this compound binds to the LPS of Pseudomonas aeruginosa in a dose-dependent manner. nih.gov This was confirmed using a fluorescence-based displacement assay, where this compound effectively displaced a fluorescent probe (BODIPY TR cadaverine) from LPS, an action comparable to that of Polymyxin B, a well-known LPS-binding antibiotic. nih.gov Further studies on the closely related Cecropin (B1577577) A have confirmed that the binding site is the diphosphoryl lipid A moiety of the LPS molecule. nih.gov This electrostatic interaction between the cationic peptide and the negatively charged lipid A component is considered essential for disrupting the outer membrane's integrity. nih.govmdpi.com The binding affinity of insect cecropins to LPS has been found to be comparable to that of potent antibiotics like colistin. mdpi.comresearchgate.net

Table 1: Research Findings on this compound and LPS Interaction
Experimental ApproachKey FindingReference Organism/ModelCitation
Fluorescence Displacement Assay (BODIPY TR cadaverine)Demonstrated high-affinity, dose-dependent binding to LPS.Pseudomonas aeruginosa nih.gov
Comparative AnalysisLPS binding affinity is comparable to Polymyxin B and colistin.Gram-negative bacteria mdpi.comresearchgate.net
Biological and Chemical Analysis (on Cecropin A)Identified the diphosphoryl lipid A moiety of LPS as the primary binding site.Pantoea agglomerans, E. coli, S. minnesota nih.gov

Following its binding to LPS, this compound permeabilizes the bacterial membranes. This process involves the disruption of both the outer and inner membranes, leading to a loss of cellular integrity and eventual death. The permeabilizing effect is both concentration- and time-dependent. nih.gov

The disruption of membrane integrity is commonly demonstrated through assays that measure the uptake of fluorescent dyes that are normally excluded by healthy cells. Studies show that this compound treatment leads to a significant increase in the uptake of nucleic acid stains like Sytox green and propidium (B1200493) iodide (PI) by bacteria, confirming that the peptide compromises membrane integrity. nih.govmdpi.com Fluorescence microscopy observation of single, live E. coli cells has provided a more detailed view of this process, revealing that the initial membrane disruptions are localized and stable. nih.gov These studies also identified a characteristic lag time of several minutes between the introduction of the peptide and the permeabilization of the outer membrane, which is then followed by a much shorter delay (around 30 seconds) before the inner cytoplasmic membrane is breached. nih.gov

The precise mechanism by which cecropins disrupt the lipid bilayer is understood to be concentration-dependent, with evidence supporting multiple models. mdpi.com The helical structure of the peptide is crucial for its interaction with the negatively charged membrane and subsequent destabilization. biorxiv.orgnih.gov

Pore/Channel Formation (Low Concentrations): At lower concentrations (in the 2–5 µM range for some cecropins), the peptides are thought to form discrete ion channels or pores in the membrane. mdpi.com This action disrupts the cellular electrolyte balance, leading to cell death. mdpi.com This model is consistent with the "barrel-stave" or "toroidal-pore" hypotheses, where peptide monomers aggregate to form a channel that penetrates the membrane. mdpi.comnih.gov

Carpet-like Disruption (High Concentrations): At higher concentrations, cecropins appear to act via a "carpet" or detergent-like mechanism. mdpi.comnih.govasm.org In this model, the peptides accumulate and align parallel to the surface of the lipid bilayer, creating tension until a threshold concentration is reached. mdpi.com This "carpet" of peptides then dissolves the membrane in a detergent-like fashion, leading to complete membrane disintegration. mdpi.com

This compound's interaction with the membrane also leads to changes in the biophysical properties of the lipid bilayer, notably its fluidity. The study of these alterations provides insight into the peptide's disruptive mechanism. Various biophysical techniques have been employed to probe these changes.

Table 2: Biophysical Methods for Analyzing Membrane Interactions
Biophysical TechniqueParameter MeasuredObserved Effect of AMPsCitation
Fluorescence Spectroscopy (DPH probe)Membrane fluidity/orderCecropin reported to change membrane fluidity in C. albicans. mdpi.com
Electron Paramagnetic Resonance (EPR)Lipid mobility and packingPeptides can induce significant lateral ordering and reduce lipid motion (decrease fluidity). nih.gov
Fluorescence AnisotropyMembrane fluidity and orderPeptides perturb membrane fluidity and order. unipd.it
Pyrene Excimer-FormationLipid lateral mobilityPeptide binding leads to a reduction in lipid lateral mobility. unipd.it
Potentiometric Dyes (e.g., DiSC₃(5))Membrane potentialCauses rapid membrane depolarization. nih.govresearchgate.net

Intracellular Target Engagement

While membrane disruption is the primary mechanism of action for this compound, its activity is not always confined to the cell surface. nih.gov Following membrane permeabilization, the peptide can gain entry into the cytoplasm and interact with intracellular components, representing a secondary mode of attack that contributes to its bactericidal efficacy.

Studies have shown that at higher concentrations, this compound can bind to bacterial genomic DNA. nih.govasm.org This DNA-binding ability was observed to be concentration-dependent in electrophoresis experiments. nih.gov The prevailing model suggests a sequential mechanism where this compound first permeabilizes the bacterial membranes, which then facilitates its translocation into the cell to interact with intracellular targets like DNA. nih.govasm.org This multi-target mechanism is advantageous as it may reduce the likelihood of bacteria developing resistance through single mutations. nih.gov

Interaction with Bacterial Genomic DNA

Beyond its well-documented effects on the cell membrane, this compound exhibits the ability to translocate into the bacterial cytoplasm and interact with intracellular components, most notably genomic DNA. nih.govresearchgate.net This interaction represents a secondary but crucial aspect of its bactericidal mechanism.

Research on the bactericidal activity of this compound against pathogens like Pseudomonas aeruginosa has shown that the peptide can bind to the bacterial genomic DNA. nih.govresearchgate.net This DNA-binding ability is concentration-dependent. nih.gov The proposed sequence of events involves initial membrane permeabilization, which facilitates the entry of this compound into the cell. Once inside, the peptide can engage with the genomic DNA, disrupting essential processes like replication and transcription, ultimately contributing to cell death. nih.gov This dual-target approach, attacking both the membrane and intracellular components, is advantageous as it may reduce the likelihood of bacteria developing resistance through single-point mutations. nih.gov Studies on the parent molecule, Cecropin A, further support this, demonstrating DNA/RNA-binding activity at high concentrations. researchgate.net

Organism Peptide Observed Interaction Significance Reference
Pseudomonas aeruginosaThis compoundConcentration-dependent binding to genomic DNA following membrane permeabilization.Suggests a multi-target mechanism, potentially hindering resistance development. nih.govresearchgate.net
Escherichia coliCecropin AVisualization of DNA/RNA-binding activity via gel electrophoresis.Confirms intracellular targeting of nucleic acids by the cecropin family. researchgate.net

Induction of Reactive Oxygen Species (ROS)

A significant component of this compound's antimicrobial arsenal (B13267) is its ability to induce the production of reactive oxygen species (ROS) within target cells. ROS, such as superoxide (B77818) anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), are highly reactive molecules that can inflict widespread damage to cellular structures, including lipids, proteins, and nucleic acids. nih.govpnas.org

Studies on the broader cecropin family have consistently demonstrated this effect. In the fungus Candida albicans, cecropins can trigger the generation of excessive ROS, a process linked to mitochondrial activity. nih.gov The production of ROS is considered a key element of the antifungal activity of these peptides. nih.gov Similarly, a hybrid peptide containing a sequence from Cecropin A was shown to induce a rapid burst of ROS in Escherichia coli within seconds of membrane permeabilization. pnas.org Research indicates that active cellular respiration is a prerequisite for this peptide-induced oxidative damage. pnas.org The accumulation of ROS creates a state of severe oxidative stress, which initiates a cascade of downstream events leading to DNA disorganization and eventual cell death. researchgate.net

Organism/Cell Type Peptide Key Finding Reference
Candida albicansCecropinInduces production of excessive ROS, linked to mitochondrial function. nih.gov
Escherichia coliCM15 (Cecropin A-Melittin hybrid)Causes a rapid burst of ROS (O₂⁻, H₂O₂, •OH) following membrane permeabilization. pnas.org
Human Promyelocytic Leukemia Cells (HL-60)Cecropin AInduces an increase in ROS generation, mediating apoptosis. nih.gov
Candida albicansC18 (Cecropin 4-derived)Triggers ROS accumulation, leading to oxidative stress and DNA damage. researchgate.net

Modulation of Mitochondrial Membrane Potential (Antifungal Context)

In the context of its antifungal activity, particularly against eukaryotic pathogens like Candida albicans, this compound and its relatives directly impact mitochondrial function. The mitochondrion is central to cellular energy metabolism and the regulation of cell death pathways. nih.gov A key indicator of mitochondrial health and function is the mitochondrial membrane potential (ΔΨm).

Research has shown that cecropins can significantly alter the ΔΨm in fungal cells. One study on C. albicans reported that the peptide induced hyperpolarization of the mitochondrial membrane potential, where the fluorescence intensity of a specific dye increased significantly compared to untreated cells. nih.gov This hyperpolarization is considered a sign of mitochondrial damage and a component of the peptide's antifungal mechanism. nih.gov Conversely, other studies on Cecropin A's effect on Candida have described a dissipation or depolarization of the mitochondrial membrane potential. mdpi.com This apparent contradiction may reflect differences in experimental conditions, peptide concentrations, or the specific derivative being studied. Regardless of the direction of the change (hyperpolarization or depolarization), it is evident that cecropins disrupt mitochondrial homeostasis. This disruption is closely linked with ROS production, as excessive ROS can cause lipid peroxidation of the mitochondrial membrane, which in turn alters the membrane potential and contributes to cell death. nih.govplos.org

Organism Peptide Effect on Mitochondrial Membrane Potential (ΔΨm) Reference
Candida albicansCecropinInduces hyperpolarization of ΔΨm. nih.gov
Candida albicansCecropin AInduces mitochondrial depolarization and DNA fragmentation. mdpi.com
Candida albicansMMGP1 (Marine Peptide)Causes dissipation of ΔΨm. plos.org
Human Promyelocytic Leukemia Cells (HL-60)Cecropin ACauses dissipation of the mitochondrial transmembrane potential. nih.gov

Mechanisms of Selectivity for Microbial vs. Host Cell Membranes

A defining characteristic of this compound and other AMPs is their ability to selectively target and lyse microbial membranes while exhibiting low toxicity toward host cells, such as human red blood cells. nih.govfrontiersin.orgnih.gov This selectivity is not based on specific protein receptors but rather on the fundamental biophysical and compositional differences between microbial and mammalian cell membranes. nih.govnih.gov

The primary factors governing this selectivity include:

Electrostatic Interactions: Bacterial membranes are rich in anionic (negatively charged) phospholipids (B1166683), such as phosphatidylglycerol (PG). In contrast, the outer leaflet of mammalian cell membranes is predominantly composed of zwitterionic (electrically neutral) phospholipids like phosphatidylcholine (PC). nih.gov The net positive charge of cationic peptides like this compound facilitates a strong electrostatic attraction to the negatively charged bacterial surfaces, concentrating the peptide where it is needed for antimicrobial activity. nih.gov

Membrane Composition and Fluidity: Mammalian cell membranes contain a high concentration of cholesterol, which is absent in bacterial membranes. Cholesterol has a membrane-ordering effect, increasing the packing density of phospholipids and stabilizing the bilayer. This makes mammalian membranes more rigid and less susceptible to disruption by AMPs. nih.gov

Therefore, the selective eradication of microbes by this compound is a passive, targeted process driven by fundamental differences in membrane electrostatics and composition, allowing it to effectively kill pathogens while sparing host cells. frontiersin.orgnih.gov

Antimicrobial Spectrum and Efficacy in Vitro & Non Human in Vivo Models

Activity against Gram-Negative Bacterial Pathogens

Cecropin-A2 exhibits potent activity against a wide range of Gram-negative bacteria. nih.govasm.org This broad-spectrum efficacy is a key characteristic of its antimicrobial profile. The primary mechanism of action involves interaction with the bacterial membrane, leading to permeabilization and cell lysis. nih.govasm.org

Pseudomonas aeruginosa, an opportunistic Gram-negative pathogen known for causing severe infections and high mortality rates, has been a significant focus of this compound research. nih.govmdpi.com In vitro studies have shown that this compound has potent activity against clinical isolates of P. aeruginosa, with Minimum Inhibitory Concentrations (MICs) typically ranging from 32 to 64 μg/ml. nih.govfrontiersin.orgnih.gov One study identified this compound from a library of insect-derived AMPs as having a MIC of 32 μg/ml against the P. aeruginosa strain PA14. nih.gov Another study reported a MIC of 10 μg/ml for BR003-cecropin A against the same strain. asm.org

In a non-human in vivo model using Galleria mellonella larvae infected with P. aeruginosa, this compound administration protected the larvae and prolonged their survival in a dose-dependent manner. nih.govresearchgate.net This demonstrates the peptide's effectiveness in a whole-organism system. nih.gov Furthermore, research has revealed a synergistic effect when this compound is combined with the antibiotic tetracycline (B611298), significantly reducing the MIC for both agents and proving effective in the G. mellonella infection model. nih.govnih.gov

This compound and related cecropins have shown efficacy against Escherichia coli and Enterobacter cloacae. In vitro studies indicate that cecropins are highly effective against a broad range of Gram-negative bacteria, including E. coli. nih.govbiorxiv.org For instance, one cecropin (B1577577) A variant demonstrated a MIC of 3.5 μg/ml against E. coli (OP50 strain). asm.org

Studies using Drosophila melanogaster as a model organism have highlighted the in vivo importance of cecropins in combating certain Gram-negative infections. While not always essential for survival against E. coli, cecropins play a significant role in controlling infections by Enterobacter cloacae. nih.govbiorxiv.org In flies lacking other antimicrobial peptides, the absence of cecropins rendered them as susceptible to E. cloacae as flies with a completely compromised immune pathway. biorxiv.org This finding underscores the specific and crucial role of cecropins in defending against particular pathogens like E. cloacae. nih.gov The mechanism of action is believed to involve the disruption of the bacterial membrane. nih.govbiorxiv.org Research on engineered endolysins fused with Cecropin A also showed improved bactericidal activity against E. coli and E. cloacae. jmb.or.kr

Acinetobacter baumannii, a high-priority pathogen due to its multidrug resistance, is susceptible to this compound. asm.orgasm.org In vitro testing revealed a potent MIC of 2 μg/ml for this compound against A. baumannii. nih.govasm.org Another study identified a specific variant, BR003-cecropin A, which exhibited a low MIC of 4.5 μg/ml against A. baumannii. asm.org

A whole-animal screening assay using Caenorhabditis elegans infected with A. baumannii identified Cecropin A as a compound that significantly enhanced the survival of the host organism. asm.org The mechanism of action for BR003-cecropin A was shown to be the permeabilization of the bacterial membrane, leading to cell death. asm.org Furthermore, engineering an endolysin by fusing it with Cecropin A enhanced its bactericidal activity against various multidrug-resistant A. baumannii clinical isolates by at least 2 to 8-fold. frontiersin.orgfrontiersin.org

The antimicrobial activity of this compound extends to other clinically relevant Gram-negative bacteria. For example, it has demonstrated a MIC of 4 μg/ml against Klebsiella pneumoniae. nih.govasm.org The fusion of Cecropin A with an endolysin also resulted in increased bactericidal activity against K. pneumoniae. jmb.or.kr In general, the MICs of this compound against various Gram-negative bacteria are reported to be in the range of 2 to 32 μg/ml. nih.govfrontiersin.orgnih.gov This broad efficacy highlights its potential as a versatile antimicrobial agent against a variety of Gram-negative pathogens. mdpi.comexplorationpub.com

Table 1: In Vitro Minimum Inhibitory Concentration (MIC) of this compound and Related Cecropins against Gram-Negative Bacteria

Bacterial Species Strain Cecropin Variant MIC (μg/ml) Reference(s)
Pseudomonas aeruginosa Clinical Isolates This compound 32 - 64 nih.gov, frontiersin.org, nih.gov
Pseudomonas aeruginosa PA14 This compound 32 nih.gov
Pseudomonas aeruginosa PA14 BR003-cecropin A 10 asm.org
Escherichia coli OP50 BR003-cecropin A 3.5 asm.org
Acinetobacter baumannii ATCC 19606 This compound 2 nih.gov, asm.org
Acinetobacter baumannii - BR003-cecropin A 4.5 asm.org
Klebsiella pneumoniae - This compound 4 nih.gov, asm.org

Activity against Gram-Positive Bacterial Pathogens

In contrast to its potent effects on Gram-negative bacteria, the efficacy of this compound against Gram-positive pathogens is limited. biorxiv.org This differential activity is attributed to fundamental differences in the cell wall structures between these two bacterial classes. mdpi.com

Research has consistently shown that this compound is not active against the Gram-positive bacterium Staphylococcus aureus. nih.gov In studies evaluating its antimicrobial spectrum, this compound did not inhibit the growth of S. aureus, even at the maximum tested concentration of 64 μg/ml. nih.govasm.org Similarly, the BR003-cecropin A variant was found to have a high MIC of 75 μg/ml against methicillin-resistant Staphylococcus aureus (MRSA) strain MW2, indicating poor activity. asm.org This lack of efficacy against Gram-positive bacteria like S. aureus is a defining characteristic of the antimicrobial spectrum of many natural cecropins. biorxiv.orgmdpi.com However, one study investigating a this compound from Musca domestica (Mdc-A2) noted it possessed potent antimicrobial activity against S. aureus and exerted anti-inflammatory effects by potentially interacting with lipoteichoic acid (LTA). nih.gov

Table 2: In Vitro Minimum Inhibitory Concentration (MIC) of this compound and Related Cecropins against Gram-Positive Bacteria

Bacterial Species Strain Cecropin Variant MIC (μg/ml) Reference(s)
Staphylococcus aureus - This compound >64 nih.gov, asm.org
Staphylococcus aureus MRSA MW2 BR003-cecropin A 75 asm.org

Inhibition of Bacillus thuringiensis Growth

This compound and its related family members, such as Cecropin B-like peptides, have demonstrated inhibitory effects against the Gram-positive bacterium Bacillus thuringiensis. This bacterium is a notable insect pathogen, and some insects produce cecropins as part of their immune defense against it. mdpi.com Studies have shown that recombinant cecropin peptides can inhibit the growth of B. thuringiensis. For example, a Cecropin B-like peptide from Anticarsia gemmatalis was found to inhibit nearly 50% of B. thuringiensis growth in vitro after 20 hours. scielo.brnih.govscielo.brresearchgate.net Other research has also highlighted the high antimicrobial activity of various cecropins against B. thuringiensis. scielo.br However, it is also noted that B. thuringiensis possesses resistance mechanisms, such as the secretion of zinc metalloproteases (InhA), which can degrade cecropins, indicating a complex interaction between the peptide and the bacterium. asm.org

Antifungal Efficacy

This compound exhibits potent antifungal activity against the opportunistic human pathogen Candida albicans. It effectively inhibits fungal growth, with reported minimal inhibitory concentrations (MIC) as low as 0.9 μg/mL. mdpi.comnih.gov The peptide's mechanism involves disrupting the fungal cell, causing the cell wall to become rough and nicked, which ultimately leads to cell death. mdpi.comnih.gov This process can be rapid, with studies showing that the minimal fungicidal concentration (MFC) of cecropin can kill C. albicans within 40 minutes. mdpi.comnih.gov

Beyond direct killing, cecropins can also inhibit the filamentation of C. albicans, which is the transition from a yeast-like form to a hyphal form, a critical step for its virulence and biofilm formation. frontiersin.orgresearchgate.net This inhibition of morphogenesis can occur at concentrations lower than those required for killing the fungus, suggesting an additional mechanism for attenuating its pathogenicity. researchgate.net The peptide disrupts the cell membrane's permeability and fluidity and can induce the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction. mdpi.comnih.gov

Cecropin A has shown significant efficacy against plant fungal pathogens like Fusarium verticillioides (previously known as F. moniliforme). nih.gov This fungus is a major pathogen in crops such as rice. Research involving transgenic rice plants engineered to produce Cecropin A demonstrated enhanced resistance to infection by F. verticillioides. researchgate.netcsic.escirad.frresearchgate.net Seeds from these transgenic plants were able to germinate and survive in the presence of the fungal pathogen, whereas non-transgenic seeds failed to germinate under the same conditions. csic.escirad.frresearchgate.net This indicates that the in-planta produced Cecropin A is biologically active and can be a valuable tool for crop protection. researchgate.netcsic.escirad.fr

Anti-Biofilm Properties and Biofilm Disruption

This compound and its derivatives have demonstrated significant anti-biofilm capabilities. They can both inhibit the formation of new biofilms and disrupt established ones. mdpi.comnih.gov For instance, derivatives of Cecropin A have been shown to have strong antibiofilm activity against Pseudomonas aeruginosa. nih.gov The mechanism involves dispersing the mature biofilm, which exposes the bacteria encapsulated within to be killed. nih.gov

Studies on Cecropin A-melittin hybrid peptides and their analogs also revealed an ability to eradicate preformed biofilms of multidrug-resistant Pseudomonas aeruginosa (MDRPA). mdpi.comresearchgate.net Similarly, other cecropins have shown a high percentage of biofilm inhibition against colistin-resistant Escherichia coli at low concentrations. mdpi.com A Cecropin-4 derived peptide, C18, was also found to inhibit biofilm formation by Candida albicans. nih.gov

Efficacy against Multidrug-Resistant (MDR) Microbial Strains

A key attribute of this compound is its effectiveness against multidrug-resistant (MDR) microbial strains, which pose a significant threat to public health. mdpi.com Cecropins have shown powerful antimicrobial activity against MDR bacteria, including strains of Pseudomonas aeruginosa and Klebsiella pneumoniae. mdpi.comnih.gov The peptide's efficacy is often maintained regardless of the bacteria's resistance profile to conventional antibiotics. nih.gov

For example, a synthetic peptide derived from Cecropin D was active against both wild-type and MDR clinical isolates of P. aeruginosa and K. pneumoniae. nih.gov Furthermore, this compound has demonstrated synergistic activity when combined with traditional antibiotics like tetracycline, reducing the MIC of both agents and effectively combating resistant P. aeruginosa strains. asm.orgresearchgate.net This synergistic action provides a promising strategy for treating infections caused by recalcitrant pathogens. researchgate.net Engineered endolysins fused with Cecropin A have also been shown to effectively control MDR Acinetobacter baumannii. jmb.or.kr

Investigations in In Vivo Model Organisms (e.g., Galleria mellonella, Caenorhabditis elegans)

The therapeutic potential of this compound has been validated in several non-human in vivo models. In the Galleria mellonella (greater wax moth) larvae model, this compound administration protected the larvae from lethal infections with P. aeruginosa and prolonged their survival in a dose-dependent manner. asm.orgnih.gov The combination of this compound and tetracycline was particularly effective, ensuring the survival of all tested larvae. nih.gov In another study using G. mellonella infected with C. albicans, a Cecropin-4 derived peptide (C18) improved the survival rate of the larvae to 70% and significantly reduced the fungal load. nih.gov

The nematode Caenorhabditis elegans has also been used as a model host. This compound was shown to protect C. elegans from infection with Acinetobacter baumannii. nih.gov Other studies using C. elegans have confirmed the in vivo efficacy of cecropin-related peptides in reducing bacterial load and improving survival rates after infection with MDR A. baumannii. tandfonline.comresearchgate.net These studies in model organisms provide crucial evidence for the in vivo effectiveness of this compound and its derivatives. nih.govresearchgate.net

Data Tables

Table 1: In Vitro Efficacy of this compound and Derivatives Against Selected Microbes

Microbial Species Cecropin/Derivative Efficacy Metric (MIC/MFC/Effect) Finding Citation(s)
Candida albicans Cecropin MIC 0.9 µg/mL mdpi.com, nih.gov
Candida albicans Cecropin MFC 1.8 µg/mL (kills within 40 min) mdpi.com, nih.gov
Bacillus thuringiensis Cecropin B-like Growth Inhibition ~50% inhibition after 20 hours scielo.br, nih.gov, researchgate.net
P. aeruginosa (MDR) Cecropin A-Melittin Analogs Biofilm Eradication Effective against preformed biofilms mdpi.com, researchgate.net

Table 2: Efficacy of this compound and Derivatives in Non-Human In Vivo Models

Model Organism Pathogen Cecropin/Derivative Outcome Citation(s)
Galleria mellonella Pseudomonas aeruginosa This compound Prolonged larval survival asm.org, nih.gov
Galleria mellonella Candida albicans Cecropin-4 (C18) 70% survival rate, reduced fungal load nih.gov
Caenorhabditis elegans Acinetobacter baumannii This compound Protected worms from infection nih.gov

Structure Activity Relationship Sar and Peptide Engineering

Identification of Key Amino Acid Residues for Potency and Selectivity

The antimicrobial efficacy and selectivity of Cecropin-A2 and related peptides are not uniformly distributed along the peptide chain. Specific amino acid residues and structural motifs have been identified as critical determinants of their biological activity. These include aromatic residues in the N-terminal helix and a flexible hinge region that connects the two helical domains.

Role of Tryptophan and Phenylalanine Residues

Aromatic residues, particularly Tryptophan (Trp) and Phenylalanine (Phe), located within the amphipathic N-terminal helix of cecropins, are pivotal for their interaction with and subsequent disruption of microbial membranes. frontiersin.orgscielo.br The presence of these residues is considered essential for the initial binding to pathogens and the permeabilization of the inner membrane of Gram-negative bacteria. frontiersin.org

Research on a hybrid peptide, CA(1-8)-MA(1-12), which incorporates the first eight residues of Cecropin (B1577577) A, demonstrated the critical role of the Tryptophan at position 2 (Trp2). The partial insertion of this Trp2 residue into the microbial membrane, coupled with electrostatic interactions between positively charged Lysine residues at the N-terminus and anionic components of the bacterial membrane, facilitates the primary binding event. rcsb.orgacs.org Substitution of this tryptophan with Alanine (Ala) resulted in a drastic decrease in antibiotic activities, whereas its replacement with another hydrophobic residue, Leucine (Leu), allowed the peptide to retain its activity. rcsb.org This highlights the importance of a hydrophobic residue at this position for membrane interaction. Similarly, Tryptophan residues in other antimicrobial peptides like melittin (B549807) are crucial for their activity. portlandpress.com

The following table summarizes the effects of substituting the Trp2 residue in the CA(1-8)-MA(1-12) hybrid peptide:

AnalogueModificationEffect on ActivityReference
P3Trp2 -> AlaDrastic decrease in antibiotic activities rcsb.org
P4Trp2 -> LeuRetained antibiotic activities rcsb.org

Significance of Glycine-Isoleucine-Glycine Hinge Region

A defining structural feature of many cecropins is the flexible hinge region that connects the N-terminal and C-terminal α-helices. nih.govnih.gov In many cecropin-like peptides, this hinge is composed of residues like Glycine (Gly) and Proline (Pro). scielo.brmdpi.com This region imparts conformational flexibility, which is believed to be essential for the peptide's ability to span the lipid bilayer and form pores or channels. rcsb.orgnih.gov

Studies on the CA(1-8)-MA(1-12) hybrid peptide have underscored the importance of its Gly-Ile-Gly hinge sequence. rcsb.orgnih.gov Deletion of this hinge region in an analogue termed P1 led to a significant decrease in lytic activity against both bacterial and tumor cells. rcsb.orgacs.org Conversely, replacing the Gly-Ile-Gly sequence with a single Proline residue (analogue P2), which can also induce a bend, retained effective lytic and pore-forming activities. rcsb.orgacs.org However, introducing a Gly-Pro-Gly sequence, which creates an excessive β-turn structure, was found to hinder the peptide's activity, suggesting that an appropriate degree of flexibility is crucial. nih.gov The flexibility provided by the hinge is thought to be critical for the proper orientation of the C-terminal helix to interact with the hydrophobic core of the membrane. acs.orgnih.gov

The impact of modifications to the hinge region of the CA(1-8)-MA(1-12) peptide is detailed in the table below:

AnalogueHinge ModificationEffect on ActivityReference
CA-MA1Deletion of Gly-Ile-GlySignificant decrease in bactericidal and tumoricidal activity nih.gov
CA-MA2Replacement of Gly-Ile-Gly with ProSimilar activity to the parent peptide nih.gov
CA-MA3Replacement of Gly-Ile-Gly with Gly-Pro-GlyDecreased antibacterial and antitumor activity nih.gov

Rational Design and Synthesis of this compound Derivatives

The knowledge gained from SAR studies has paved the way for the rational design and synthesis of this compound derivatives with tailored properties. upm.edu.mymdpi.com By modifying the peptide's sequence and structure, researchers aim to enhance its antimicrobial potency, broaden its spectrum of activity, and improve its selectivity for microbial cells over host cells. Common strategies include the creation of hybrid peptides, amino acid substitutions and deletions, and terminal modifications.

Hybrid Peptide Constructs (e.g., Cecropin-Magainin, Cecropin-Melittin)

One successful approach to peptide engineering is the creation of hybrid molecules that combine functional domains from different antimicrobial peptides. acs.org This strategy aims to synergize the strengths of the parent peptides, often resulting in hybrids with improved activity and selectivity.

Prominent examples include hybrids of Cecropin A with Magainin 2 and Melittin. nih.govkoreascience.kr A well-studied hybrid, CA(1-8)-MA(1-12), fuses the N-terminal 8 residues of Cecropin A with the N-terminal 12 residues of Magainin 2. rcsb.orgnih.gov This hybrid exhibits potent antimicrobial activity with no significant toxicity to human red blood cells. rcsb.org Another hybrid, CA(1-8)-ME(1-12), which combines Cecropin A with Melittin, also shows strong antibacterial activity but, unlike the magainin hybrid, it is also hemolytic. nih.gov These findings suggest that the choice of the partner peptide is critical in determining the selectivity of the resulting hybrid.

The table below provides a comparison of the properties of Cecropin-Magainin and Cecropin-Melittin hybrids:

Hybrid PeptideCompositionAntimicrobial ActivityHemolytic ActivityReference
CA(1-8)-MA(1-12)Cecropin A (1-8) + Magainin 2 (1-12)PotentNone rcsb.org
CA(1-8)-ME(1-12)Cecropin A (1-8) + Melittin (1-12)StrongPresent nih.gov

Amino Acid Substitutions and Deletions

Targeted amino acid substitutions and deletions are powerful tools for fine-tuning the properties of this compound. upm.edu.my By strategically replacing or removing specific residues, it is possible to modulate the peptide's charge, hydrophobicity, and amphipathicity, all of which influence its antimicrobial activity. sci-hub.se

Terminal Modifications (e.g., Amidation)

Modifications at the N- and C-termini of this compound can significantly impact its stability and activity. C-terminal amidation, a common post-translational modification in many natural peptides, is particularly important. mdpi.comsfu.ca The presence of a C-terminal amide group can protect the peptide from degradation by carboxypeptidases and often enhances its antimicrobial potency. mdpi.comsfu.ca

For many insect cecropins, C-terminal amidation is necessary for their full range of antimicrobial activity. sfu.ca The amidation of Hyalophora cecropia cecropin A, for example, was found to significantly boost its activity against both Gram-negative and Gram-positive bacteria. sfu.ca Similarly, C-terminal amidation of a cationic anti-inflammatory peptide was shown to improve its bioavailability and inhibitory activity. frontiersin.org Recombinant Cecropin A with a chemically modified C-terminus exhibited antimicrobial activity comparable to the natural, amidated peptide, whereas a version with an unmodified C-terminus was less effective against most Gram-positive bacteria. nih.gov

Impact of Peptide Modifications on Membrane Interaction and Lytic Activity

The lytic activity of this compound, an antimicrobial peptide (AMP), is intrinsically linked to its primary and secondary structures. Modifications to its amino acid sequence can significantly alter its physicochemical properties, such as charge, hydrophobicity, and amphipathicity, which in turn modulate its interaction with and disruption of microbial cell membranes.

The structure of cecropins generally consists of an amphipathic N-terminal α-helix, a flexible hinge region, and a more hydrophobic C-terminal α-helix. acs.orgnih.govbucknell.edumdpi.com This structural arrangement is crucial for its mechanism of action, which involves binding to and permeabilizing bacterial membranes, ultimately leading to cell death. acs.orgnih.gov

Amino Acid Substitutions:

Single amino acid substitutions can have a profound impact on the antimicrobial potency of this compound and its analogs. The location and nature of the substituted amino acid are critical determinants of the resulting activity.

Hinge Region: The flexibility of the hinge region is thought to be important for the peptide's ability to span and disrupt the bacterial lipid membrane. acs.orgbucknell.edu For instance, a Glycine to Valine substitution at position 24 in Drosophila melanogaster cecropins, which is within the hinge region, was predicted and observed to significantly affect antimicrobial activity, causing up to a 16-fold change in bacterial susceptibility. acs.orgbucknell.edu

N-Terminal Region: The N-terminal region plays a key role in the initial electrostatic attraction to the negatively charged bacterial membrane. nih.govnih.gov The presence of a Tryptophan residue at the N-terminus is important for the activity of some cecropins, as its partial insertion into the membrane facilitates primary binding. rcsb.org Replacing Tryptophan at position 2 with Alanine in a Cecropin A-Magainin 2 hybrid peptide led to a drastic decrease in antibiotic activities, while substitution with Leucine, another hydrophobic residue, retained activity. rcsb.org

Truncations and Deletions:

Modifications involving the removal of amino acid residues also significantly affect this compound's function.

Hinge Deletion: Deletion of the Gly-Ile-Gly hinge sequence in a Cecropin A-Magainin 2 hybrid peptide resulted in a significant decrease in lytic activity against both bacterial and tumor cells. rcsb.org This highlights the structural importance of the hinge for enabling the C-terminal helix to span the lipid bilayer. rcsb.org

C-Terminal Modifications: The C-terminus of cecropins is also essential for their broad-spectrum activity. Recombinant Cecropin A with a C-terminal homoserine showed reduced activity against most Gram-positive bacteria. However, chemical modification of this C-terminus restored antimicrobial activity similar to the native peptide. nih.gov Furthermore, C-terminal amidation is a common post-translational modification that increases the antimicrobial activity of many cecropins. nih.govsfu.ca

Fusion Peptides:

Engineering this compound by fusing it with other molecules has been explored to enhance its properties.

Lysin Fusion: Fusing Cecropin A to the N-terminus of endolysins, enzymes that degrade bacterial cell walls, has been shown to significantly enhance the bactericidal activity against multidrug-resistant Gram-negative bacteria like Acinetobacter baumannii and Pseudomonas aeruginosa. frontiersin.orgnih.govresearchgate.netnih.gov The cecropin moiety facilitates the translocation of the endolysin across the outer membrane, allowing it to access its peptidoglycan target. frontiersin.orgnih.govnih.gov This approach has been reported to increase bactericidal activity by at least 2 to 8-fold. nih.govresearchgate.net

The following table summarizes the effects of various modifications on this compound and related cecropin-like peptides:

Peptide/AnalogModificationImpact on Structure/PropertyEffect on Lytic ActivityReferences
Drosophila melanogaster CecropinGly24 -> Val substitution in hinge regionAltered hinge flexibilityUp to 16-fold change in MIC against Providencia species acs.orgbucknell.edu
Cecropin A-Magainin 2 Hybrid (P3)Trp2 -> Ala substitutionFlexible N-terminus without specific secondary structureDrastic decrease in antibiotic activities rcsb.org
Cecropin A-Magainin 2 Hybrid (P4)Trp2 -> Leu substitutionRetained hydrophobic character at N-terminusRetained antibiotic activities rcsb.org
Cecropin A-Magainin 2 Hybrid (P1)Deletion of Gly-Ile-Gly hingeLoss of hinge structure, continuous α-helixSignificantly decreased lytic activity rcsb.org
Recombinant Cecropin AC-terminal homoserine (from CNBr cleavage)Altered C-terminusReduced activity against Gram-positive bacteria nih.gov
eAbEndolysinN-terminal fusion of Cecropin A to AbEndolysinChimeric protein with membrane-permeabilizing and lytic domains2 to 8-fold increased bactericidal activity against A. baumannii frontiersin.orgnih.govresearchgate.net
CecA::ST01N-terminal fusion of Cecropin A to Endolysin ST01Enhanced ability to disrupt the outer membraneIncreased bactericidal activity against various Gram-negative pathogens nih.gov

Synergistic Interactions of Cecropin A2

Combination with Conventional Antibiotics

The combination of Cecropin-A2 with traditional antibiotics represents a key strategy to combat multidrug-resistant (MDR) bacteria. By acting on the bacterial membrane, this compound can facilitate the entry of other drugs that may have otherwise been rendered ineffective by resistance mechanisms.

Synergy with Tetracycline (B611298) and Rifampicin (B610482)

Research has highlighted a particularly strong synergistic relationship between this compound and tetracycline against Pseudomonas aeruginosa. Studies have shown that when used in combination, the minimum inhibitory concentrations (MICs) of both this compound and tetracycline can be reduced by as much as eight-fold. oup.comnih.govresearchgate.netfrontiersin.orgnih.gov For instance, the MIC for this compound against P. aeruginosa strain PA14 dropped from 32 μg/ml to 4 μg/ml, while the MIC for tetracycline fell from 64 μg/ml to 8 μg/ml when the two were combined. oup.com This synergistic effect was confirmed against a panel of multidrug-resistant clinical isolates of P. aeruginosa, with all fractional inhibitory concentration (FIC) indices being lower than 0.5, the threshold for synergy. oup.com This combination has also proven effective in vivo, significantly improving survival rates in Galleria mellonella larvae infected with P. aeruginosa. oup.comresearchgate.net

Similarly, a synergistic interaction has been documented between Cecropin (B1577577) A and rifampicin against P. aeruginosa. frontiersin.org In vitro studies demonstrated a strong synergy, with a reported FIC index of 0.312. oup.com This combination therapy also showed enhanced efficacy in animal models, leading to significant reductions in bacterial counts, positive blood cultures, and mortality rates in rats with P. aeruginosa infections compared to treatment with either agent alone. oup.comnih.gov

Synergistic Activity of this compound with Tetracycline against P. aeruginosa PA14
CompoundMIC Alone (μg/ml)MIC in Combination (μg/ml)Fold Reduction
This compound3248
Tetracycline6488

Combined Effects with Beta-Lactam Antibiotics and Other Classes

The synergistic potential of cecropins extends to the beta-lactam class of antibiotics. An engineered fusion protein, combining Cecropin A with an endolysin (eAbEndolysin), exhibited synergistic effects with the beta-lactams cefotaxime, ceftazidime, and aztreonam (B1666516) against multidrug-resistant Acinetobacter baumannii. researchgate.netfrontiersin.org The same fusion protein showed additive effects when combined with the carbapenems meropenem (B701) and imipenem. researchgate.netfrontiersin.org

However, synergy is not universal across all antibiotic classes. A checkerboard assay testing this compound against P. aeruginosa found synergistic activity with doxycycline (B596269) (a tetracycline-class antibiotic), but not with other tested antibiotics such as ampicillin, ceftazidime, ciprofloxacin, erythromycin, gentamicin, and vancomycin (B549263) under the specific experimental conditions. oup.com This highlights that the nature of the interaction can be specific to the antibiotic and the bacterial strain .

Interaction of Engineered Cecropin A (eAbEndolysin) with Beta-Lactams against A. baumannii
AntibioticInteraction TypeFIC Index
CefotaximeSynergy0.31
CeftazidimeSynergy0.31
AztreonamSynergy0.25
MeropenemAdditive0.53
ImipenemAdditive0.56

Mechanistic Basis of Synergism (e.g., Enhanced Permeability)

The primary mechanism underlying the synergistic effect of this compound with conventional antibiotics is its ability to disrupt the bacterial cell membrane. As a cationic peptide, this compound is electrostatically attracted to the negatively charged components of the outer membrane of Gram-negative bacteria, such as lipopolysaccharides (LPS). oup.comnih.gov This interaction leads to membrane permeabilization, creating pores or channels that compromise the membrane's integrity. frontiersin.org

This disruption of the outer membrane barrier allows conventional antibiotics, which might otherwise be blocked or expelled, to gain access to the bacterial cytoplasm and reach their intracellular targets. oup.comfrontiersin.org For example, the synergy with tetracycline is attributed to this compound facilitating the antibiotic's translocation into the cytoplasm, where it can inhibit protein synthesis. oup.comnih.govresearchgate.net In addition to membrane disruption, some studies suggest that this compound may have multiple targets, including interacting with bacterial genomic DNA, which would further contribute to its bactericidal and synergistic activity. oup.comnih.gov

Synergistic Effects with Other Antimicrobial Peptides

This compound can also act synergistically with other antimicrobial peptides. This approach combines peptides that may have different mechanisms of action or target different aspects of the bacterial cell, leading to enhanced antimicrobial activity.

Research has shown that combinations of alpha-helical antimicrobial peptides, such as Cecropin A and Magainin II, result in a synergistic interaction against P. aeruginosa. oup.com This combination proved more effective at reducing bacterial load and mortality in animal infection models than either peptide alone. oup.com Furthermore, hybrid peptides engineered to contain sequences from both cecropin A and other AMPs, like melittin (B549807) (to form CM11) or magainin-2 (to form CAMA), have been developed and show synergistic or additive effects with conventional antibiotics against a range of bacteria. researchgate.net The combination of different AMPs is a promising strategy to enhance efficacy and combat a broader spectrum of pathogens.

Strategies for Mitigating Microbial Resistance Development through Combination Approaches

The development of microbial resistance is a significant threat to the efficacy of antibiotics. Combination therapies involving this compound offer a potent strategy to mitigate this issue.

By pairing this compound with a conventional antibiotic, bacteria are simultaneously challenged by two distinct mechanisms of action: membrane disruption and inhibition of an intracellular process (e.g., protein or cell wall synthesis). It is significantly more difficult for a bacterium to develop spontaneous mutations that confer resistance to both mechanisms simultaneously. nih.gov

Furthermore, the primary mode of action for this compound—physical disruption of the cell membrane—is considered less likely to induce resistance compared to antibiotics that target specific enzymes or metabolic pathways. researchgate.net The peptide's ability to target multiple components, including the membrane and potentially DNA, further reduces the likelihood of resistance emerging. nih.gov This multi-target approach, combined with the potentiation of a second antimicrobial agent, can not only clear infections more effectively but also slow the emergence of resistance, potentially re-sensitizing strains that had become resistant to older antibiotics. frontiersin.orgfrontiersin.org

Biosynthesis, Production, and Stability

Gene Expression and Regulation in Natural Hosts (e.g., Drosophila melanogaster)

In the fruit fly, Drosophila melanogaster, Cecropin-A2 is a product of the innate immune system, synthesized in response to microbial invasion. nih.gov The genes responsible for cecropin (B1577577) production, including CecA1 and CecA2 which encode for the identical Cecropin A protein, are part of a compact gene cluster located at the chromosomal position 99E. embopress.orgnih.gov This cluster also contains the CecB gene and two pseudogenes. embopress.orgnih.gov Upon infection, the expression of these genes is strongly induced. embopress.org Transcripts for cecropins appear within an hour of bacterial injection, peak between 2-6 hours, and mostly disappear by 24 hours. embopress.orguniprot.org This rapid and transient response is a hallmark of the humoral innate immune response in insects. nih.gov

The expression of cecropin genes in Drosophila is regulated by two primary signaling pathways: the Toll pathway and the Immune deficiency (Imd) pathway. nih.govbiorxiv.org The Imd pathway is considered the crucial regulator for the expression of all four cecropin genes (CecA1, CecA2, CecB, CecC) in response to Gram-negative bacterial infections. nih.govpnas.org However, the Toll pathway, which is primarily activated by fungal and Gram-positive bacterial infections, also contributes significantly to the induction of cecropin genes upon systemic infection. nih.govbiorxiv.org This dual regulation suggests that cecropins are important effectors against a broad range of pathogens. biorxiv.org The transcription factor Relish, which is the downstream component of the Imd pathway, is essential for activating the transcription of an array of antimicrobial peptides, including cecropins. pnas.org

The expression of cecropin genes is both tissue-specific and dependent on the developmental stage of the fly. The primary sites of synthesis are the fat body, which is the insect equivalent of the liver, and a subset of blood cells known as hemocytes. nih.govembopress.orgcabidigitallibrary.org Following bacterial challenge, cecropin genes are strongly expressed throughout all parts of the fat body and in approximately 5-10% of hemocytes. nih.govembopress.orgnih.gov

The expression levels of different cecropin genes vary across the life cycle. The CecA1 and CecA2 genes are most active during the larval and adult stages. nih.govembopress.orgcabidigitallibrary.org In contrast, the CecB gene shows preferential activity during the early pupal stage. nih.govembopress.orgcabidigitallibrary.org A low level of constitutive cecropin expression has been observed in early pupae, which is thought to be caused by the presence of bacteria in the food. nih.govcabidigitallibrary.orgresearchgate.net In immunized adult flies, Cecropin A can accumulate in the hemolymph to concentrations of 25-50 µM. nih.govcabidigitallibrary.org

**Table 1: Expression Characteristics of Cecropin Genes in *Drosophila melanogaster***

GenePrimary TissuesPrimary Developmental Stages of ActivityKey InducersRegulating Pathways
CecA1 / CecA2Fat Body, Hemocytes nih.govembopress.orgLarvae, Adults nih.govembopress.orgcabidigitallibrary.orgBacterial Injection, Bacteria in Food embopress.orguniprot.orgImd, Toll nih.govbiorxiv.org
CecBFat Body, Hemocytes nih.govembopress.orgEarly Pupae nih.govembopress.orgcabidigitallibrary.orgBacterial Injection embopress.orgImd, Toll nih.gov

Heterologous Expression Systems for Recombinant Production

The potent antimicrobial properties of this compound have driven efforts to produce it recombinantly in various host systems. As an alternative to costly chemical synthesis, recombinant DNA technology offers a more scalable and cost-effective production route. nih.gov The choice of expression platform is critical, as the inherent toxicity of antimicrobial peptides to host cells presents a significant challenge. nih.gov

Escherichia coli is a widely used host for recombinant protein production due to its rapid growth, well-understood genetics, and the availability of numerous expression tools. nih.govsmujo.id However, the production of antimicrobial peptides like this compound in E. coli is often hampered by the peptide's toxicity to the host and its susceptibility to degradation by intracellular proteases. scielo.br

To overcome these issues, various strategies have been developed. A common approach is to express this compound as a fusion protein, where it is linked to a larger, protective partner protein. nih.govscielo.br This can improve solubility, protect the peptide from proteolysis, and mask its toxicity. Fusion tags such as His-tag, SUMO (Small Ubiquitin-like Modifier), and Mxe GyrA intein have been successfully used. nih.govnih.gov After purification of the fusion protein, the tag is cleaved off to release the active peptide. nih.gov Optimizing expression conditions, such as lowering the induction temperature (e.g., to 16-20°C) and adjusting the concentration of the inducer (e.g., IPTG), can also enhance the yield of soluble, active peptide and prevent the formation of insoluble inclusion bodies. nih.govmdpi.com

**Table 2: Research Findings on Recombinant Cecropin-A Production in *E. coli***

Fusion Partner/SystemHost StrainKey FindingsReference
Mxe GyrA intein-ELK16E. coli BL21(DE3)Fusion with a self-aggregating protein prevented toxicity and inclusion body formation. Yields of 50.23–78.16 μg/mg wet cell weight were achieved. nih.gov
His6-InteinE. coli BL21(DE3)A salt-sensitive, pH and temperature-dependent intein self-cleavage system was developed for producing a Cecropin-like peptide, allowing for efficient release. mdpi.com
6xHis-SUMO tagE. coliCecropin B was expressed as a fusion protein. After purification and cleavage of the SUMO tag, the peptide showed bacteriolytic activity. nih.gov

The methylotrophic yeast Pichia pastoris is another popular host for recombinant protein production, known for its ability to perform post-translational modifications and secrete proteins into the culture medium, which simplifies purification. researchgate.netmednexus.org While P. pastoris has been used to successfully produce a variety of antimicrobial peptides, the production of Cecropin A has proven challenging. mednexus.orgfrontiersin.orgnih.gov

In one study, an attempt was made to produce Cecropin A as a fusion to the rice protein Oleosin 18. frontiersin.orgnih.gov While this oleosin fusion technology worked for other peptides in the same study and has been successful in plant systems, no accumulation of the Oleosin-Cecropin A fusion protein could be detected in P. pastoris. frontiersin.orgnih.gov This suggests that despite the potential of the yeast platform, specific characteristics of Cecropin A may lead to instability or degradation within this particular host system, necessitating further optimization or alternative strategies.

Plants offer a safe, scalable, and low-cost alternative for producing biopharmaceuticals. Transgenic rice (Oryza sativa) seeds have emerged as a promising biofactory for Cecropin A. nih.govresearchgate.net This system allows the peptide to accumulate in a stable form within the seed's storage organelles, protecting it from degradation and isolating it from the environment until extraction. nih.gov

Researchers have successfully expressed a codon-optimized synthetic cecropin A gene in rice seeds. nih.gov To ensure high levels of accumulation in the desired tissue, expression was driven by endosperm-specific promoters, such as the glutelin B1 (GluB1) or glutelin B4 (GluB4) promoters. nih.govresearchgate.net The peptide was targeted to protein storage bodies by fusing it with the N-terminal signal peptide from glutelin. nih.gov Another successful strategy involves fusing Cecropin A to the rice protein Oleosin 18, which targets the peptide to oil bodies within the seed embryo. nih.govplos.org The resulting transgenic seeds showed no negative effects on viability or growth and exhibited resistance to fungal and bacterial pathogens, confirming that the plant-produced Cecropin A was biologically active. nih.gov Purification can be achieved through simple homogenization and flotation centrifugation methods. nih.gov

Table 3: Research Findings on Recombinant Cecropin A Production in Rice Seeds

Expression StrategyPromoterSubcellular TargetingKey FindingsReference
N-terminal fusion with Gt1 or Gt4 signal peptideGlutelin B1 or Glutelin B4 (endosperm-specific)Protein Storage Bodies (Type II)Cecropin A accumulated in endosperm protein bodies. Transgenic seeds were resistant to fungal and bacterial pathogens. nih.govresearchgate.net
Fusion with Oleosin 18Oleosin 18 (embryo-specific)Oil BodiesHigh levels of Cecropin A accumulated in oil bodies in the rice bran. The peptide was bioactive and could be easily purified. nih.govplos.org

Advanced Purification Methodologies (e.g., HPLC, Affinity Chromatography)

The production of pure this compound, whether through synthetic means or recombinant expression systems, is a critical step for research and potential therapeutic applications. High-purity samples are essential for accurate characterization of its biological activity and structure. To this end, researchers employ advanced chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Affinity Chromatography.

High-Performance Liquid Chromatography (HPLC):

Reversed-Phase HPLC (RP-HPLC) is a cornerstone technique for the purification of synthetic and recombinant cecropins. This method separates molecules based on their hydrophobicity. The peptide is loaded onto a column containing a non-polar stationary phase and eluted with a gradient of an organic solvent, such as acetonitrile, mixed with an aqueous mobile phase, often containing trifluoroacetic acid (TFA). frontiersin.org

Studies have demonstrated the successful purification of various cecropins, including those similar to this compound, to a purity exceeding 90-98%. frontiersin.orgnih.gov For instance, a cecropin from Anisakis simplex was purified to over 98% purity using an RP-HPLC system with a C18 column and an acetonitrile/TFA gradient. frontiersin.org Similarly, newly identified cecropins have been purified to greater than 90% purity using HPLC before being confirmed by mass spectrometry. nih.gov The effectiveness of this technique lies in its high resolution, which allows for the separation of the target peptide from closely related impurities and truncated sequences.

Interactive Data Table: HPLC Purification of Cecropin Peptides

PeptidePurity AchievedHPLC System DetailsSource
Anisaxin-2S (Cecropin)>98%RP-HPLC with a 5 μm, 4.6 × 250 mm column; 25-75% acetonitrile/0.1% TFA gradient. frontiersin.org frontiersin.org
Peyn-cec, Pvul-cec, Tpen-cec>90%High-Performance Liquid Chromatography (HPLC), specific column and gradient not detailed. nih.gov nih.gov
Cecropin P1 (CP1)HighRP-HPLC used after enterokinase digestion to separate the target peptide from the fusion partner and undigested protein. acs.org acs.org

Affinity Chromatography:

When this compound is produced recombinantly in hosts like Escherichia coli, it is often expressed as a fusion protein to prevent toxicity to the host cell and to simplify purification. Affinity chromatography is the primary method for capturing these fusion proteins.

A common strategy involves attaching a polyhistidine tag (His-tag) to the cecropin fusion protein. This allows the protein to bind specifically to a resin containing immobilized metal ions, typically nickel (Ni-NTA) or cobalt. nih.govanimbiosci.org After washing away unbound proteins, the His-tagged cecropin is eluted. Subsequently, the tag is often cleaved by a specific protease, and further purification steps, sometimes including a second round of affinity chromatography or HPLC, are performed to isolate the pure peptide. acs.orgnih.gov

For example, Cecropin A was produced as a fusion with a self-aggregating protein and an intein, followed by purification using nickel ion affinity chromatography, which yielded a purity of approximately 92.1%. nih.gov In another study, a Cecropin P1 fusion peptide was purified using Ni-NTA-agarose affinity chromatography before being cleaved to recover the individual peptide. animbiosci.org

Research into Peptide Stability and Degradation Pathways

The inherent stability of this compound is a crucial determinant of its potential utility. Peptides are susceptible to degradation by proteases, which can limit their efficacy in biological environments.

Research has shown that cecropins can be degraded by enzymes present in various environments. A study on Cecropin A demonstrated its susceptibility to enzymatic degradation by proteases derived from cotton plant tissues. usda.gov When incubated with ground cotton boll pericarp or seed extracts, the peptide was partially or completely degraded, with the extent of degradation monitored by RP-HPLC. usda.gov However, the peptide remained stable when exposed to the uncut outer layer of the cotton boll, suggesting that the location of the peptide can influence its stability. usda.gov

The degradation of cecropins is not limited to plant proteases. In insects, different forms of cecropins have been isolated that are believed to be degradation products of the main active forms. nih.gov This indicates that natural metabolic processes contribute to the turnover of these peptides.

To enhance stability, researchers have explored several strategies. One effective method is the substitution of the naturally occurring L-amino acids with their D-enantiomers. mdpi.com This modification creates a peptide that is resistant to proteolysis by common proteases, which are stereospecific for L-amino acids. A D-enantiomer of a cecropin B peptide was shown to resist proteolytic activity that degraded the natural L-form while maintaining its potent biocidal activity. mdpi.com Computational studies have also been employed to analyze and predict the structural stability of modified cecropin hybrids, providing insights into how amino acid substitutions can influence stability. researchgate.net

Interactive Data Table: Cecropin Stability and Degradation Findings

Cecropin TypeDegrading Agent/ConditionOutcomeMitigation StrategySource
Cecropin AProteases from ground cotton boll pericarp and seed. usda.govPartial to complete degradation. usda.govLocalized expression in tissues with lower protease activity (e.g., uncut boll pericarp). usda.gov usda.gov
Cecropin AProteases from cotton leaf interstitial fluid. usda.govDegradation after 30 minutes of incubation. usda.govPeptide modifications to prevent degradation. usda.gov usda.gov
L-Cecropin BProteolytic activity. mdpi.comDegraded. mdpi.comSubstitution with D-enantiomers to create a proteolytically resistant peptide. mdpi.com mdpi.com
Cecropins A, B, DNatural metabolic processes in insects. nih.govIsolation of variants considered to be degradation products. nih.govNot applicable (natural process). nih.gov

Microbial Resistance Mechanisms to Cecropins

Adaptive Responses of Microorganisms to Cecropin (B1577577) Exposure

The primary mode of action for Cecropin-A2 and other cecropins involves an electrostatic attraction to the negatively charged components of the bacterial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria. This interaction is followed by the insertion of the peptide into the membrane, leading to pore formation, membrane depolarization, and ultimately, cell death. Consequently, microbial adaptive responses are largely centered on modifications to this initial target.

Alterations in the Cell Envelope: The most documented adaptive strategy involves reducing the net negative charge of the cell surface, thereby weakening the initial electrostatic attraction of the cationic this compound. Microorganisms can achieve this through various enzymatic modifications of their cell envelope components. For instance, the addition of positively charged moieties, such as phosphoethanolamine or 4-amino-4-deoxy-L-arabinose, to the lipid A portion of LPS effectively neutralizes the negative charges that serve as the primary binding sites for cecropins. This modification hinders the peptide's ability to accumulate at the membrane surface and initiate the disruptive process.

Enzymatic Degradation: Some bacteria have evolved the ability to produce extracellular or membrane-associated proteases that can cleave and inactivate antimicrobial peptides like cecropins. While direct evidence of specific proteases targeting this compound is limited, this mechanism is a known resistance strategy against other AMPs. The production of such enzymes would represent a direct and effective means of neutralizing the peptide before it can reach its target.

Efflux Pumps: Bacterial efflux pumps are transmembrane proteins that actively transport a wide range of toxic compounds, including some antibiotics, out of the cell. While the primary substrates for many well-characterized efflux pumps are traditional antibiotics, some have been implicated in the extrusion of antimicrobial peptides. The overexpression of these pumps could potentially reduce the intracellular or membrane concentration of this compound, thereby mitigating its lethal effects.

Biofilm Formation: The formation of biofilms, communities of bacteria encased in a self-produced matrix of extracellular polymeric substances, can provide a physical barrier that limits the penetration of antimicrobial agents, including this compound. The matrix can sequester the peptides, preventing them from reaching the individual bacterial cells within the biofilm.

The development of these adaptive responses is often a result of continuous, sublethal exposure to the antimicrobial agent, allowing for the selection of resistant variants within a population.

Comparative Analysis of Mutation Rates Induced by Cecropins versus Traditional Antibiotics

A significant advantage of antimicrobial peptides like this compound over many conventional antibiotics is the lower propensity for the development of resistance through target-site mutations. This difference is fundamentally linked to their distinct mechanisms of action.

Many traditional antibiotics, such as fluoroquinolones (e.g., ciprofloxacin), function by inhibiting essential intracellular processes, often involving DNA replication or protein synthesis. Damage to DNA by these antibiotics can trigger the bacterial SOS response, a global stress response that includes the activation of error-prone DNA polymerases. While this response can help repair DNA damage, it also significantly increases the rate of spontaneous mutations. nih.gov This elevated mutation rate provides a larger pool of genetic diversity from which antibiotic-resistant mutants can be selected.

In contrast, the primary target of this compound is the physical structure of the cell membrane. Its lytic mechanism, which involves membrane permeabilization and disruption, does not directly damage DNA or typically induce the SOS response. nih.gov As a result, exposure to cecropins does not generally lead to an increased mutation rate. nih.gov

Antimicrobial Agent ClassPrimary Mechanism of ActionInduction of SOS ResponseEffect on Mutation RatePrimary Mode of Resistance Development
Cecropins (e.g., this compound)Cell membrane disruptionNoDoes not increase mutation rateCell envelope modification, enzymatic degradation, efflux pumps
Fluoroquinolones (e.g., Ciprofloxacin)Inhibition of DNA gyrase and topoisomerase IVYesIncreases mutation rateTarget-site mutations, efflux pumps, reduced permeability

Table 1: Comparative Analysis of Resistance Induction by Cecropins and Traditional Antibiotics. This table provides a qualitative comparison of the mechanisms by which cecropins and fluoroquinolones act and how this influences the development of resistance.

Other Biological Activities Non Antimicrobial

Academic Investigations into Antitumor Properties

Research has explored the cytotoxic and antiproliferative efficacy of cecropins against various cancer cell lines. sb-peptide.combiorxiv.orgmdpi.com The selective action of these peptides is often attributed to fundamental differences between cancerous and normal mammalian cells, particularly in membrane composition. frontiersin.org Cancer cell membranes tend to have a higher proportion of negatively charged molecules, such as phosphatidylserine, on their outer leaflet, which facilitates electrostatic interaction with the cationic cecropin (B1577577) peptides. frontiersin.orgsemanticscholar.org

Studies have demonstrated that Cecropin A and the closely related Cecropin B can inhibit the viability and proliferation of bladder cancer cells in a dose-dependent manner. nih.gov The mechanism is believed to involve the disruption of the cell membrane. frontiersin.org The amphipathic α-helical structure of cecropins allows them to insert into the lipid bilayer of target cells, forming transmembrane channels or pores. scirp.orgspandidos-publications.com This action disrupts membrane integrity, leading to the leakage of cellular contents, irreversible cytolysis, and cell death. nih.govfrontiersin.orgscirp.org Scanning electron microscopy has visualized this lethal membrane disruption in bladder cancer cells, while benign fibroblasts remained largely unaffected. nih.gov

In addition to direct lysis, some research indicates that cecropins can induce apoptosis in tumor cells. scirp.orgspandidos-publications.com One study on human promyelocytic leukemia cells found that Cecropin A could trigger apoptosis through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction. spandidos-publications.com Another study showed that CecropinXJ, a cecropin from the Chinese oak silkworm, could induce apoptosis in human gastric cancer cells by increasing ROS production and decreasing the mitochondrial membrane potential. spandidos-publications.com

The cytotoxic potential of cecropins has been quantified in various studies. For instance, a cecropin-like peptide, anisaxin-2S, showed limited but measurable antiproliferative activity against the human bladder cancer cell line T24. frontiersin.orgnih.gov More potent effects have been observed for Cecropin A and B against a panel of bladder cancer cell lines. nih.gov

Table 1: Inhibitory Concentrations (IC50) of Cecropins against Various Cancer Cell Lines

This table summarizes the concentration of a given cecropin peptide required to inhibit the growth or viability of cancer cells by 50% (IC50) as determined by various in vitro assays.

PeptideCancer Cell LineAssay TypeIC50 Value (µg/mL)IC50 Value (µM)Source
Cecropin A 486P (Bladder)WST-1 (Viability)251.47~62.8 nih.gov
RT4 (Bladder)WST-1 (Viability)185.39~46.3 nih.gov
647V (Bladder)WST-1 (Viability)227.14~56.7 nih.gov
J82 (Bladder)WST-1 (Viability)216.21~54.0 nih.gov
486P (Bladder)BrdU (Proliferation)99.01~24.7 nih.gov
RT4 (Bladder)BrdU (Proliferation)28.74~7.2 nih.gov
647V (Bladder)BrdU (Proliferation)82.53~20.6 nih.gov
J82 (Bladder)BrdU (Proliferation)82.88~20.7 nih.gov
Anisaxin-2S T24 (Bladder)Antiproliferation-56.47 (at 48h) frontiersin.orgnih.gov
A549 (Lung)Antiproliferation-Incalculable frontiersin.orgnih.gov

Studies on Immunomodulatory Effects

Cecropin-A2 and its orthologs are recognized not just for their direct antimicrobial and anticancer activities, but also for their capacity to modulate the host's immune response. mdpi.comnih.gov This immunomodulatory function is often characterized by an anti-inflammatory effect, primarily through the regulation of cytokine production. nih.govnih.gov

In studies using mouse macrophage-derived RAW264.7 cells stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria, Cecropin A was shown to suppress the production of several pro-inflammatory mediators. sb-peptide.com These included nitric oxide and cytokines such as Tumor Necrosis Factor-α (TNF-α), Interleukin-1β (IL-1β), and macrophage inflammatory proteins (MIP-1, MIP-2). sb-peptide.com The underlying mechanism for this suppression involves the inhibition of intracellular signaling pathways, including the ERK, JNK, and p38 MAPK pathways. sb-peptide.com Similarly, a study on Trichoplusia ni cecropin demonstrated a reduction in LPS-induced IL-6 production in RAW 264.7 cells. mdpi.com

Further investigations into the immunomodulatory effects of Cecropin A on a primary co-culture of chicken hepatocytes and non-parenchymal cells revealed a more complex, multifaceted activity. nih.govresearchgate.net In this model, Cecropin A was found to alleviate the inflammatory response by decreasing the production of the pro-inflammatory cytokines IL-6, Interleukin-8 (IL-8), and Interferon-γ (IFN-γ). nih.govresearchgate.net However, the study also observed that Cecropin A diminished the levels of the anti-inflammatory cytokines Interleukin-10 (IL-10) and Transforming growth factor-ß1 (TGF-ß1). nih.govresearchgate.net These findings suggest that Cecropin A does not act as a simple anti-inflammatory agent but rather as a complex modulator that may help maintain inflammatory homeostasis. nih.govresearchgate.net

The context of the immune stimulation appears to be critical. A study on the cecropin-like peptide anisaxin-2S in common carp (B13450389) blood cells found that it exerted an immunostimulatory effect, upregulating the expression of cytokines like TNF-α, IFN-γ, and IL-6. frontiersin.orgnih.gov This pro-inflammatory response was conditioned by the presence or absence of a co-stimulatory antigen, highlighting the peptide's versatile role in orchestrating immune reactions. frontiersin.org

Table 2: Summary of Immunomodulatory Effects of Cecropin A and Related Peptides

This table outlines the observed effects of Cecropin A and similar peptides on the production of various cytokines in different experimental models.

PeptideCell/Animal ModelStimulantCytokineObserved EffectSource
Cecropin A RAW264.7 (Mouse Macrophage)LPSTNF-αSuppression sb-peptide.com
RAW264.7 (Mouse Macrophage)LPSIL-1βSuppression sb-peptide.com
Trichoplusia ni Cecropin RAW264.7 (Mouse Macrophage)LPSIL-6Suppression mdpi.com
Cecropin A Chicken Hepatocyte Co-culturePoly I:CIL-6Attenuation nih.govresearchgate.net
Chicken Hepatocyte Co-culturePoly I:CIL-8Decreased Production nih.govresearchgate.net
Chicken Hepatocyte Co-culturePoly I:CIFN-γDecreased Production nih.govresearchgate.net
Chicken Hepatocyte Co-culturePoly I:CIL-10Reduction nih.govresearchgate.net
Chicken Hepatocyte Co-culturePoly I:CTGF-ß1Decreased Level nih.govresearchgate.net
Anisaxin-2S Common Carp Blood CellsA. hydrophila / S. molnariTNF-αUpregulation frontiersin.orgnih.gov
Common Carp Blood CellsA. hydrophila / S. molnariIFN-γUpregulation frontiersin.orgnih.gov
Common Carp Blood CellsS. molnariIL-6Upregulation frontiersin.orgnih.gov

Advanced Research Methodologies and Techniques Employed in Cecropin A2 Studies

Spectroscopic Techniques (NMR, CD, Fluorescence Spectroscopy)

Spectroscopic methods are fundamental in characterizing the structural dynamics of Cecropin-A2, particularly its conformational changes upon interacting with different environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy has been instrumental in determining the three-dimensional structure of cecropins and their analogues in membrane-mimicking environments. rcsb.org For instance, the tertiary structures of cecropin (B1577577) A-magainin 2 hybrid peptides have been resolved in dodecylphosphocholine (B1670865) (DPC) micelles using NMR, revealing an N-terminal amphipathic helix and a C-terminal α-helix separated by a flexible hinge region. rcsb.org Similarly, solid-state NMR has been employed to study the orientation of cecropin A-magainin 2 hybrids in lipid bilayers. researchgate.net Solution NMR has also been used to define the structure of Cecropin P1 in DPC micelles, showing a nearly full-length α-helical conformation. acs.org

Circular Dichroism (CD) Spectroscopy is widely used to analyze the secondary structure of this compound and related peptides. These studies consistently show that cecropins adopt a random coil structure in aqueous solutions. mdpi.comacs.org However, in the presence of membrane mimetics like sodium dodecyl sulfate (B86663) (SDS) micelles or trifluoroethanol (TFE), they undergo a conformational change to adopt an α-helical structure. acs.orgnih.govmdpi.comnih.govsemanticscholar.org This transition to an α-helical conformation is considered crucial for their membrane-disrupting activity. acs.org CD analysis has been used to compare the helicity of native and mutated cecropins, revealing that even single amino acid changes can impact the degree of helical content in a membrane-like environment. acs.org

Fluorescence Spectroscopy provides insights into the interaction of this compound with bacterial membranes and its membrane-permeabilizing effects. Tryptophan fluorescence is often used to monitor the peptide's interaction with lipid vesicles, as the fluorescence properties of tryptophan residues change upon insertion into a membrane environment. sb-peptide.comscielo.br Dye leakage assays, which measure the release of fluorescent dyes encapsulated within liposomes, are a common method to quantify membrane permeabilization by this compound and its analogues. semanticscholar.orgnthu.edu.tw For example, the release of calcein (B42510) from vesicles is a direct measure of the peptide's ability to disrupt membrane integrity. semanticscholar.org Fluorescence-based displacement assays, using probes like BODIPY TR cadaverine, have been used to demonstrate the binding of this compound to lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. nih.gov

Microscopic Techniques (Electron Microscopy, Confocal Microscopy)

Microscopy techniques offer direct visualization of the effects of this compound on microbial cells.

Electron Microscopy (EM) , including both scanning electron microscopy (SEM) and transmission electron microscopy (TEM), has been used to observe the morphological changes induced by cecropins on bacterial and fungal cells. plos.org These studies have revealed that cecropins can cause significant alterations to the cell surface and internal structures of microorganisms. plos.org For example, SEM has been used to visualize the damage to the cell surface of Candida albicans yeast cells after treatment with cecropin-derived peptides. frontiersin.org

Confocal Microscopy is a powerful tool for visualizing the interaction of fluorescently labeled this compound with microbial cells in real-time. Studies have used confocal microscopy to show the binding of this compound to bacteria and to demonstrate its membrane-disrupting effects. nih.govresearchgate.net For instance, by using fluorescent dyes like SYTO 9 (stains live cells green) and propidium (B1200493) iodide (stains dead cells red), researchers have visualized the killing of Pseudomonas aeruginosa by this compound, observing a shift from green to red fluorescence as the peptide compromises membrane integrity. nih.govresearchgate.net Confocal microscopy has also been employed to observe the preferential binding of a Cecropin A-derived peptide to the germinal tubes and appressoria of the fungus Magnaporthe oryzae. walshmedicalmedia.com

Membrane Mimetic Systems and Biophysical Assays (Liposome Studies, Dye Leakage, Electrophysiology)

To study the interaction of this compound with membranes in a controlled manner, researchers utilize various membrane mimetic systems and biophysical assays.

Liposome Studies are central to understanding how this compound interacts with and disrupts lipid bilayers. Large unilamellar vesicles (LUVs) of varying lipid compositions are used to mimic different types of cell membranes. core.ac.uk Techniques like differential scanning calorimetry (DSC) are employed to study the effect of the peptide on the phase transition of these artificial membranes. core.ac.uk

Dye Leakage Assays are a direct and widely used method to quantify the membrane-permeabilizing activity of this compound. semanticscholar.orgnthu.edu.tw These assays involve encapsulating a fluorescent dye, such as calcein or rhodamine, within liposomes. semanticscholar.orgnih.gov The addition of this compound disrupts the liposomal membrane, leading to the release of the dye and a measurable increase in fluorescence. semanticscholar.orgnih.gov The rate and extent of dye leakage provide quantitative data on the peptide's lytic activity. nthu.edu.tw

Electrophysiology techniques, such as patch-clamp and planar lipid bilayer experiments, provide detailed information about the ion channel-forming capabilities of this compound. kcl.ac.uknanion.debiorxiv.orgresearchgate.net These methods allow for the measurement of ion flow across a membrane, revealing whether the peptide forms discrete channels or causes more general membrane disruption. Studies have suggested that cecropins can form ion channels in lipid bilayers, contributing to their antimicrobial mechanism. nih.gov

Genetic Engineering and Mutagenesis Approaches

Genetic engineering and mutagenesis are powerful tools for probing the structure-function relationships of this compound.

Site-directed mutagenesis allows researchers to systematically alter the amino acid sequence of this compound and assess the impact of these changes on its structure and activity. acs.org By substituting specific amino acids, particularly in the hinge region, scientists have been able to investigate the importance of flexibility and specific residues for antimicrobial efficacy. acs.org For example, changing a single amino acid in the hinge region of Drosophila melanogaster cecropins was found to significantly alter their antibacterial activity. acs.org

Genetic engineering techniques are also used to produce recombinant this compound and its analogues for research purposes. nih.govplos.org This allows for the generation of large quantities of the peptide and facilitates the creation of fusion proteins or modified peptides with enhanced properties. For instance, Cecropin A has been produced in rice seeds as a fusion protein with oleosin 18, demonstrating the potential for plant-based production systems. plos.org The design and synthesis of hybrid peptides, combining domains from different cecropins or other antimicrobial peptides, is another approach to create novel molecules with improved activity spectra. researchgate.net

Proteomics and Mass Spectrometry Applications

Proteomics and mass spectrometry are essential for the identification, characterization, and quantification of this compound.

Mass Spectrometry (MS) is used to confirm the molecular weight of synthesized or purified this compound and its analogues. scielo.brfrontiersin.org High-resolution mass spectrometry (HRMS) provides precise mass determination, verifying the correct synthesis and purity of the peptide. scielo.br Liquid chromatography-mass spectrometry (LC-MS/MS) can be used to identify and sequence the peptide, confirming its identity. nih.gov

Proteomics approaches can be used to study the broader impact of this compound on microbial cells. By analyzing changes in the proteome of bacteria exposed to the peptide, researchers can identify cellular pathways and processes that are affected.

Bioinformatics and Computational Modeling for Structure and Function Prediction

Bioinformatics and computational modeling play a crucial role in predicting the structure and function of this compound and in designing novel peptide analogues.

Bioinformatics tools are used to identify novel cecropin genes from insect transcriptomes and genomes. nih.govresearchgate.net Sequence alignment and analysis help to classify new cecropins and predict their properties based on homology to known peptides. nih.govnih.gov Databases like UniProt and RCSB PDB house information on this compound sequences and structures. rcsb.org

Future Research Directions and Potential Applications

Development of Next-Generation Cecropin-A2 Analogs with Enhanced Properties

The development of this compound analogs is a key area of research aimed at improving its natural properties. Scientists are exploring ways to create synthetic versions of this compound with enhanced antimicrobial activity, reduced toxicity to mammalian cells, and improved stability.

One approach involves creating hybrid peptides. For instance, hybrids of Cecropin (B1577577) A and Mellitin have been a subject of study for decades. csic.es While Cecropin A has good antibacterial activity and low toxicity, its size makes it costly to produce. csic.es Melittin (B549807), on the other hand, is a potent antimicrobial but is highly toxic to eukaryotic cells. csic.es Researchers have found that combining fragments of these two peptides can result in broad-spectrum antibacterial peptides with low hemolytic effects. csic.es Shortened hybrid sequences, such as a 15-amino acid residue peptide, have shown good antimicrobial activity, low hemolysis, and good stability. csic.es

Another strategy focuses on substituting specific amino acids. For example, tryptophan-substituted analogs of a Cecropin A-melittin hybrid peptide, BP100, have demonstrated enhanced antibacterial activity against both Gram-negative and Gram-positive bacteria, including drug-resistant strains, without causing hemolysis. mdpi.com These analogs showed a significant improvement in antibacterial activity and cell selectivity compared to the original peptide. mdpi.com

Furthermore, research is being conducted to create analogs with improved stability and efficacy in physiological conditions. This includes designing peptides that are resistant to salts and human serum, which is crucial for their clinical potential. mdpi.com The mechanisms of these enhanced analogs are also under investigation, with studies focusing on their interaction with bacterial membranes. mdpi.comasm.org

Exploration of this compound in Non-Human Agricultural and Veterinary Contexts

The potential applications of this compound and its analogs extend beyond human medicine into agriculture and veterinary fields. The overuse of antibiotics in livestock has contributed to the rise of antibiotic-resistant pathogens, creating a need for effective alternatives. frontiersin.org

Cecropins are being explored as a substitute for traditional antibiotics in animal feed. frontiersin.org Studies have shown that cecropin antimicrobial peptides (CAD) can positively influence the intestinal health of animals. For example, in weaned piglets, CADs have been shown to reduce harmful bacteria like Escherichia coli while increasing beneficial Lactobacilli. frontiersin.org In minks, CAD supplementation in their diet led to a decrease in the relative abundance of Escherichia-Shigella and Mycoplasma. frontiersin.org

Transgenic approaches are also being investigated to enhance disease resistance in plants and animals. mdpi.com Overexpressing cecropin genes in plants and animals has been shown to confer greater resistance to pathogenic infections compared to their non-transformed counterparts. mdpi.com For instance, transgenic rice expressing cecropin has shown resistance to the rice blast fungus Magnaporthe oryzae. biorxiv.org

The broad-spectrum activity of cecropins against various pathogens, including bacteria and fungi, makes them promising candidates for protecting crops and improving animal health, thereby reducing the reliance on conventional antibiotics in agriculture. mdpi.comresearchgate.net

Integration of this compound in Biomaterial Coatings for Infection Prevention

Biomaterial-associated infections are a significant complication in modern medicine, often leading to the failure of medical devices and implants. researchgate.net The surfaces of these devices can become colonized by bacteria, forming biofilms that are highly resistant to antibiotics. onkossurgical.com Integrating antimicrobial peptides like this compound into biomaterial coatings offers a promising strategy to prevent these infections.

Cecropins and their analogs can be immobilized on the surfaces of medical devices to prevent the formation of biofilms. researchgate.net Polydopamine-based coatings have been used as a versatile platform to graft various antimicrobial peptides, including cecropins, onto different substrates. sgul.ac.uk These coatings have demonstrated antibacterial efficiency, although challenges remain in preventing protein fouling and bacterial adhesion over the long term. sgul.ac.uk

Researchers are developing "smart" coatings that release the antimicrobial peptide in response to the presence of pathogens. researchgate.net For example, a coating made of hyaluronic acid and chitosan (B1678972) embedded with an antimicrobial peptide can be degraded by hyaluronidase, an enzyme secreted by some pathogens. researchgate.net This degradation releases the peptide, which then inhibits the growth of the microbes. researchgate.net

The goal is to create bifunctional surfaces that both resist the adhesion of proteins and bacteria and possess antimicrobial properties. sgul.ac.uk This approach is seen as more advantageous in combating implant-related infections. sgul.ac.uk The development of such coatings could significantly reduce the incidence of infections associated with catheters, tracheal tubes, and other medical implants. researchgate.net

Addressing Challenges in Scalable Production and Delivery for Broader Applicability

Despite the therapeutic potential of this compound, several challenges hinder its widespread application, primarily related to its production and delivery.

The chemical synthesis of peptides is often expensive, and purification from natural sources yields low quantities. plos.org To overcome this, researchers are exploring the use of biofactories, such as plants and microorganisms, for more economical and scalable production. plos.org For example, producing Cecropin A in rice seeds using an oleosin carrier protein has shown promise, achieving high levels of the peptide without harming the plant's viability or yield. plos.org Another approach involves expressing fusion proteins in E. coli, which can simplify purification and increase yield. nih.gov

Delivery of antimicrobial peptides to the site of infection is another significant hurdle. Their therapeutic use can be limited by instability and degradation in biological environments. frontiersin.org To address this, various delivery systems are being developed. Nanoparticles, such as those made from gold or mesoporous silica, can be used to carry and protect the peptides, enhancing their stability and antimicrobial activity. frontiersin.org Hydrogels are also being explored as a delivery vehicle, particularly for wound dressings and coatings for medical devices. rowan.edu These systems can provide a controlled release of the peptide at the infection site. rowan.edu

Overcoming these production and delivery challenges is crucial for the broader clinical and agricultural application of this compound and other antimicrobial peptides. nih.govfrontiersin.org

Q & A

Q. AQ7: What advanced biophysical techniques elucidate this compound’s structural dynamics during membrane interactions?

  • Methodological Answer:
  • Solid-State NMR resolves peptide orientation and depth in lipid bilayers .
  • Surface Plasmon Resonance (SPR) measures real-time binding kinetics to model membranes .
  • Cryo-Electron Tomography visualizes pore formation at near-atomic resolution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.